![molecular formula C21H24N2O4 B053694 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione CAS No. 119623-72-2](/img/structure/B53694.png)
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione, also known as PQQ, is a redox cofactor that plays a crucial role in various biological processes. PQQ is synthesized by several microorganisms, including bacteria, fungi, and plants, and can also be found in various foods, such as kiwi, papaya, and green peppers. In recent years, PQQ has gained significant attention due to its potential applications in scientific research.
作用機序
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione exerts its biological effects through various mechanisms. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione acts as a redox cofactor, which can transfer electrons and participate in various redox reactions. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also activates various signaling pathways, such as the Nrf2/Keap1 pathway, which can regulate the expression of various antioxidant and detoxification enzymes. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also modulates the activity of various proteins, such as mitochondrial enzymes and transcription factors.
Biochemical and Physiological Effects:
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has various biochemical and physiological effects. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can increase mitochondrial biogenesis, which can improve energy metabolism and reduce oxidative stress. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also increase the production of nerve growth factor, which can promote neuronal survival and regeneration. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also improve cognitive function, reduce inflammation, and enhance immune function.
実験室実験の利点と制限
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has several advantages for lab experiments. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione is stable and can be easily synthesized or extracted from natural sources. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione is also water-soluble and can be easily administered to cells or animals. However, 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also has some limitations for lab experiments. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can interact with other redox cofactors and interfere with their activity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also have variable effects depending on the experimental conditions and cell types used.
将来の方向性
There are several future directions for 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione research. One future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in cancer prevention and treatment. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to have anticancer properties, which can inhibit tumor growth and induce apoptosis. Another future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in metabolic disorders, such as diabetes and obesity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to improve glucose metabolism and reduce adiposity. Finally, another future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in aging and longevity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to improve mitochondrial function and extend lifespan in various animal models.
合成法
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can be synthesized by several methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 4,5-diamino-6-hydroxy-2-methylpyrimidine with 2,3,5,6-tetramethyl-1,4-benzoquinone, followed by cyclization and oxidation. Microbial synthesis involves the use of microorganisms, such as Gluconobacter oxydans, to produce 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione through the oxidation of glucose. Plant extraction involves the extraction of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione from plants, such as kiwi and papaya, using various solvents.
科学的研究の応用
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been extensively studied for its potential applications in scientific research. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to have antioxidant properties, which can protect against oxidative stress and prevent cellular damage. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has also been shown to have neuroprotective properties, which can protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has also been shown to have cardioprotective properties, which can protect against cardiovascular diseases, such as heart failure and atherosclerosis.
特性
CAS番号 |
119623-72-2 |
|---|---|
製品名 |
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione |
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
2-methoxy-3,7-dimethyl-4,6-dipropyl-9H-pyrido[3,2-g]quinoline-5,8,10-trione |
InChI |
InChI=1S/C21H24N2O4/c1-6-8-12-10(3)20(26)22-16-14(12)18(24)15-13(9-7-2)11(4)21(27-5)23-17(15)19(16)25/h6-9H2,1-5H3,(H,22,26) |
InChIキー |
UPTAAVKOIJDMNU-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)C)OC)C |
正規SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)C)OC)C |
同義語 |
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)

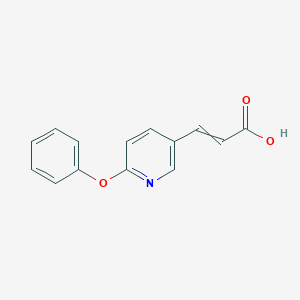
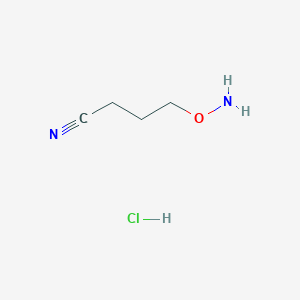
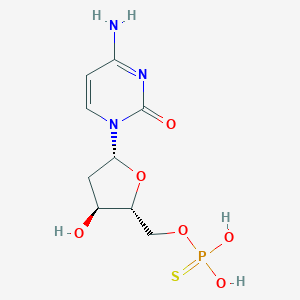
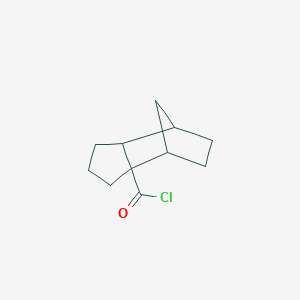
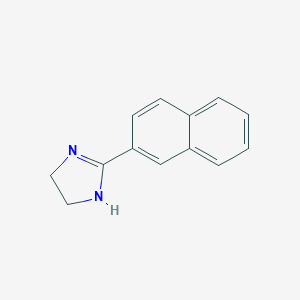
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

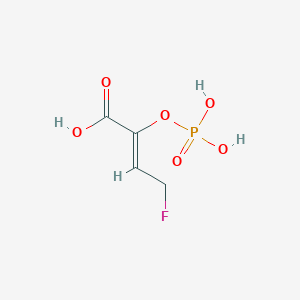



![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)